N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Description
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0495256 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the protein enzyme α-amylase . This enzyme plays a crucial role in converting starch into maltose and glucose, which are used as energy storage in humans and other species .
Mode of Action
The compound interacts with α-amylase, inhibiting its activity . This inhibition disrupts the conversion of starch into maltose and glucose, potentially altering energy storage processes.
Biochemical Pathways
The inhibition of α-amylase affects the carbohydrate metabolism pathway. By preventing the breakdown of starch into simpler sugars, the compound can influence energy production and storage processes within the body .
Pharmacokinetics
Similar thiazole compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.
Result of Action
The inhibition of α-amylase by this compound could lead to a decrease in the breakdown of starch into maltose and glucose. This could potentially affect energy storage and utilization in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the optimal pH for α-amylase activity is 6.7-7.0 , so changes in body pH could impact the compound’s effectiveness
Properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-2-1-3-11(6-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-4-5-9/h1-3,6,8-9H,4-5,7H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXXRUUIZXKTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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